molecular formula C16H15NO4 B1418843 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone CAS No. 1160264-14-1

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone

Cat. No.: B1418843
CAS No.: 1160264-14-1
M. Wt: 285.29 g/mol
InChI Key: KSFIZFGPHTYQAP-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone (CAS: 1160264-14-1) is a nitro-substituted acetophenone derivative characterized by a central phenyl ring functionalized with 3,5-dimethyl groups, a 4-nitrophenoxy substituent at the para position, and an ethanone (acetyl) group. Its molecular formula is inferred as C₁₇H₁₅NO₄ (molecular weight: 297.31 g/mol based on stoichiometric calculation). This compound is listed as a nitro-containing intermediate with 95% purity and is cataloged under MFCD12197711 .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIZFGPHTYQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone has been investigated for its antibacterial properties, as well as its potential role as a precursor in synthesizing other bioactive compounds.

Antibacterial Studies

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains. For instance, studies have shown that modifications to the nitrophenoxy group can enhance the antibacterial efficacy of related compounds. In one study, synthesized chalcones derived from similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Chalcone Derivative AE. coli20
Chalcone Derivative BS. aureus22

Synthesis of Bioactive Compounds

The compound is also used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it can be utilized to create chalcone derivatives that show promise in treating various diseases due to their anti-inflammatory and antimicrobial properties .

Case Study: Synthesis of Chalcones

A study detailed the synthesis of novel chalcones from acetophenone derivatives that incorporate the nitrophenoxy group. These compounds were characterized using spectroscopic methods (IR, NMR) and evaluated for their biological activity. The results indicated that these synthesized compounds exhibited enhanced antimicrobial properties compared to their precursors .

Pharmaceutical Applications

Due to its structural characteristics, this compound is considered for use in drug development. Its ability to act as a scaffold for drug design makes it a valuable compound in medicinal chemistry.

Potential Therapeutic Uses

Research has suggested that modifications of this compound could lead to new treatments for conditions such as:

  • Infections : Due to its antibacterial properties.
  • Inflammation : Potential as an anti-inflammatory agent.
  • Cancer : Some derivatives have shown cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles. Key comparisons include:

Table 1: Structural Comparison of Selected Acetophenone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS Number Reference
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone C₁₇H₁₅NO₄ 297.31 3,5-dimethyl, 4-nitrophenoxy, ethanone 1160264-14-1
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 4-hydroxy, 3,5-dimethoxy, ethanone 2478-38-8
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 4-tert-butyl, ethanone 943-27-1
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone C₈H₆F₂O₂ 172.13 3,5-difluoro, 4-hydroxy, ethanone 133186-55-7
1-(4-Ethoxy-3,5-dimethylphenyl)ethanone C₁₂H₁₆O₂ 192.25 4-ethoxy, 3,5-dimethyl, ethanone 113361-73-2

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups (e.g., methoxy in or tert-butyl in ). This difference influences reactivity in electrophilic substitution reactions.
  • Hydrogen Bonding: Hydroxy-containing analogs (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone ) exhibit higher polarity and water solubility due to hydrogen bonding, whereas the nitro group in the target compound enhances thermal stability and melting point.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility Trends Stability Notes
This compound Not reported Low in water, high in DMSO Stable under inert conditions
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 120–122 Moderate in polar solvents Sensitive to oxidation
1-[4-(1,1-Dimethylethyl)phenyl]ethanone Not reported High in organic solvents Hydrolytically stable

Key Observations :

  • Melting Points : Nitro-substituted compounds typically exhibit higher melting points due to increased intermolecular dipole interactions. For instance, hydroxy/methoxy analogs (e.g., ) have lower melting points compared to nitro derivatives.
  • Solubility : The nitro group reduces aqueous solubility, making the target compound more suited for organic-phase reactions compared to hydroxy-containing analogs .

Biological Activity

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. The presence of the nitro group and the phenyl rings in its structure suggests a diverse range of interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Protein-Ligand Interactions : Its structure allows it to bind effectively with proteins, potentially influencing their function.

Biological Evaluations

Research has demonstrated various biological activities associated with this compound:

  • Cytotoxicity Studies :
    • The MTT proliferation assay has been employed to assess the cytotoxicity of this compound. Results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, with CC50 values exceeding 200 µM for most tested compounds .
  • Anti-Proliferative Activity :
    • Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer models. For instance, related compounds have demonstrated IC50 values comparable to established anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
1-[3,5-Dimethyl-4-(4-aminophenoxy)phenyl]ethanoneContains an amino groupAltered reactivity and potential therapeutic effects
1-[3,5-Dimethyl-4-(4-methoxyphenoxy)phenyl]ethanoneContains a methoxy groupChanges electronic properties affecting biological behavior
1-[3,5-Dimethyl-4-(4-chlorophenoxy)phenyl]ethanoneContains a chloro groupDifferent reactivity patterns in nucleophilic substitution reactions

This comparison highlights how substituents influence the chemical and biological behavior of similar compounds.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : Research indicated that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to decreased proliferation rates in cancer cells .
  • Protein Binding Affinity : Another study demonstrated that the compound binds effectively to target proteins, which may enhance its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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